Fmoc-4-phenyl-piperidine-4-carboxylic acid is a significant compound in organic chemistry, particularly in peptide synthesis. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is instrumental in protecting amino groups during chemical reactions. This compound is widely utilized in various scientific fields, including chemistry, biology, and medicine.
The compound is identified by the CAS number 215190-19-5 and has the molecular formula with a molecular weight of approximately 427.49 g/mol . It is commercially available from various suppliers, including Sigma-Aldrich and Chem-Impex, and is often used in solid-phase peptide synthesis due to its stability and effectiveness as a protecting group .
Fmoc-4-phenyl-piperidine-4-carboxylic acid belongs to the class of piperidine derivatives and is recognized for its role as a protecting group in organic synthesis. This classification highlights its importance in facilitating complex chemical reactions without interference from reactive functional groups.
The synthesis of Fmoc-4-phenyl-piperidine-4-carboxylic acid typically involves several key steps:
The reactions are generally performed under controlled conditions to ensure high yield and purity. Automated peptide synthesizers are often employed in industrial settings to facilitate large-scale production while maintaining quality control .
Fmoc-4-phenyl-piperidine-4-carboxylic acid has a complex structure characterized by:
The molecular structure can be represented as follows:
The compound exhibits specific stereochemistry due to the presence of the piperidine ring, influencing its reactivity in chemical processes .
Fmoc-4-phenyl-piperidine-4-carboxylic acid undergoes several types of chemical reactions:
Common reagents used include dimethylformamide for deprotection and various halogenating agents for substitution reactions. The major products formed include deprotected amines and substituted derivatives of the piperidine ring.
The primary mechanism of action for Fmoc-4-phenyl-piperidine-4-carboxylic acid lies in its ability to protect amino groups during peptide synthesis. This protection prevents unwanted side reactions while allowing for controlled coupling reactions with other amino acids.
The compound forms stable complexes via hydrogen bonding with other molecules, enhancing solubility and facilitating interactions necessary for biochemical processes . Its action environment typically involves laboratory settings where synthetic reactions are performed.
Fmoc-4-phenyl-piperidine-4-carboxylic acid is primarily used in:
Fmoc-4-phenylpiperidine-4-carboxylic acid serves as a non-canonical amino acid building block in Fmoc Solid-Phase Peptide Synthesis (SPPS), enabling the strategic incorporation of rigid, three-dimensional pharmacophores into peptide sequences. Its C-terminal carboxylic acid group is anchored to resins such as 2-chlorotrityl chloride or Wang resin via standard esterification protocols, while its Fmoc-protected α-amine allows iterative deprotection with 20% piperidine in dimethylformamide (DMF) [1] [8]. The steric bulk of the 4-phenyl substituent necessitates optimized coupling conditions: 5-fold molar excess of the amino acid activated by oxybenzotriazole (HOBt)/N,N'-diisopropylcarbodiimide (DIC) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in DMF, with extended reaction times (60–120 minutes) to achieve >99% coupling efficiency per cycle [2] [8].
Challenges arise in long-chain peptide assemblies (>30 residues) due to the compound’s propensity for aggregation during chain elongation. This is mitigated through backbone amide protection or pseudoproline dipeptide inserts adjacent to the piperidine moiety, which disrupt β-sheet formation. Post-synthesis, global deprotection employs trifluoroacetic acid (TFA)-based cocktails (e.g., TFA:triisopropylsilane:water, 95:2.5:2.5 v/v) to cleave the peptide while preserving the piperidine scaffold’s integrity [6] [8].
Table 1: Coupling Reagents for Fmoc-4-phenylpiperidine-4-carboxylic Acid in SPPS
Activation Reagent | Solvent System | Coupling Time | Efficiency |
---|---|---|---|
HATU/DIPEA | DMF | 60 min | >99% |
DIC/HOBt | DMF/NMP (1:1) | 90 min | 98% |
PyBOP/NMM | DMF | 120 min | 95% |
The Fmoc group on the piperidine nitrogen exhibits orthogonal stability toward acids, enabling selective deprotection without disturbing acid-labile side-chain protecting groups (e.g., tert-butyl, trityl, or Pbf). This allows sequential assembly of complex peptides containing acid-sensitive modifications such as phosphorylated serine or glycosylated threonine [3] [7]. Crucially, the 4-carboxylic acid moiety requires protection as a tert-butyl ester during SPPS to prevent intramolecular reactions; deprotection occurs concurrently during TFA-mediated resin cleavage [1] [10].
A critical limitation is the base sensitivity of the Fmoc group, which necessitates precise piperidine deprotection protocols (2 × 5 min treatments) to minimize aspartimide formation when aspartic acid residues are adjacent in the sequence [2] [6]. For peptides requiring selective modifications, the allyloxycarbonyl (Alloc) group may replace Fmoc for the piperidine nitrogen, enabling palladium-catalyzed deprotection in the presence of Fmoc. This orthogonality was demonstrated in the synthesis of branched peptides where the piperidine core serves as a conformational constraint hub [6] [8].
Fmoc-4-phenylpiperidine-4-carboxylic acid offers distinct advantages over conventional aliphatic or proline-based scaffolds. Its geminal substitution at C4 creates a fixed, nearly perpendicular orientation between the phenyl ring and piperidine plane, enforcing a chair conformation that projects the carboxylic acid and Fmoc-amine into divergent spatial quadrants. This contrasts with Fmoc-proline’s pyrrolidine ring, which exhibits dynamic puckering and reduced steric hindrance [4] [8]. In drug design, this rigidity enhances target selectivity for neurological receptors (e.g., σ-1 or NMDA subtypes) by pre-organizing the pharmacophore into bioactive conformations [1] [4].
Synthetically, the scaffold is accessed via hydrogenation of pyridine precursors, leveraging advances in heterogeneous catalysis. For example, ruthenium nanoparticles facilitate cis-selective hydrogenation of 4-phenylpyridine-4-carboxylic acid at 80°C under 50 bar H₂, achieving >95% conversion without racemization—a significant improvement over classical Lindlar catalyst systems that require harsh acids [4]. Comparatively, aliphatic carboxylic acid scaffolds (e.g., Fmoc-1-amino-1-cyclohexanecarboxylic acid) lack the piperidine’s hydrogen-bond accepting capacity, limiting their utility in membrane permeability optimization. Meanwhile, arylacetic acid derivatives cannot enforce the same torsional restrictions around the C–C bond adjacent to the carboxylate [4] [8].
Table 2: Conformational and Synthetic Properties of Carboxylic Acid Scaffolds
Scaffold | Ring Conformation | Synthetic Accessibility | Stereochemical Complexity |
---|---|---|---|
Fmoc-4-phenylpiperidine-4-carboxylic acid | Fixed chair | High (catalytic hydrogenation) | Low (achiral C4) |
Fmoc-proline | Dynamic envelope | High | High (stereocenters) |
Fmoc-1-amino-1-cyclopentanecarboxylic acid | Planar | Moderate | Low |
The scaffold’s C4 quaternary center eliminates stereochemical complications during synthesis—unlike proline derivatives—and its logP ~3.2 (calculated) enhances blood-brain barrier penetration for CNS-targeted therapeutics. These properties are exploited in peptidomimetic analogues of opioid or neurokinin receptors, where the piperidine core replaces native phenylalanine or tyrosine residues while maintaining sub-μM bioactivity [1] [4].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1